molecular formula C26H26ClN3O2 B5143976 2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide

2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide

Cat. No.: B5143976
M. Wt: 448.0 g/mol
InChI Key: CGLKKALPEYWNAM-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide is a complex organic compound with a molecular formula of C26H26ClN3O This compound is characterized by the presence of a benzamide core, substituted with a chloro and methyl group, and a piperazine ring linked to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be achieved by reacting the benzamide intermediate with a piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Coupling: The final step involves coupling the piperazine intermediate with 2-methylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the phenyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.

    Material Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 3-chloro-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide lies in its specific substitution pattern and the presence of both a piperazine ring and a benzamide core. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-4-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2/c1-18-7-12-23(24(27)17-18)25(31)28-20-8-10-21(11-9-20)29-13-15-30(16-14-29)26(32)22-6-4-3-5-19(22)2/h3-12,17H,13-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLKKALPEYWNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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